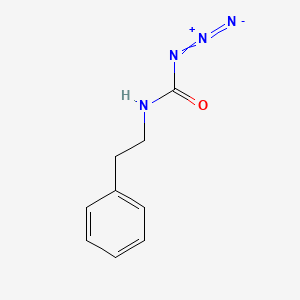

Carbamic azide, (2-phenylethyl)-

Description

Properties

CAS No. |

54614-92-5 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-diazo-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C9H10N4O/c10-13-12-9(14)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |

InChI Key |

GNGXBCBDOAFKHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic azide, (2-phenylethyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with phosgene to form the corresponding carbamoyl chloride, which is then treated with sodium azide to yield the desired carbamic azide . Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form an isocyanate, which can then react with an alcohol to produce the carbamate .

Industrial Production Methods

Industrial production of carbamic azides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic azide, (2-phenylethyl)-, undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Rearrangement Reactions: The compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form carbamates or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Rearrangement: Thermal decomposition of acyl azides.

Major Products Formed

Substitution: Alkyl azides

Reduction: Primary amines

Rearrangement: Isocyanates, which can further form carbamates or amines

Scientific Research Applications

Carbamic azide, (2-phenylethyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic azide, (2-phenylethyl)-, involves its ability to undergo various chemical transformations. The azide group can act as a nucleophile, participating in substitution reactions, or as a precursor to isocyanates through rearrangement reactions . These isocyanates can then react with nucleophiles to form carbamates or amines, which are key intermediates in many biological and chemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Carbamic azide, (2-phenylethyl)- with structurally related compounds:

Key Observations :

- Reactivity: Carbamic azide, (2-phenylethyl)-, is significantly more reactive than esters (e.g., 2-phenylethyl acetate) or carbamate pesticides (e.g., benomyl) due to the azide group. This reactivity is advantageous in synthesis but necessitates careful handling.

- Stability : Unlike 2-(2-phenylethyl)chromones in agarwood, which exhibit stability under GC-MS analysis due to their chromone backbone , carbamic azides are prone to decomposition via cleavage of the carbamate-azide bond.

- Volatility: While 2-phenylethyl acetate is volatile and contributes to sensory profiles in wines , carbamic azides are non-volatile and typically handled in solution.

Fragmentation and Decomposition Pathways

- Carbamic Azides : The azide group (-N₃) undergoes thermal decomposition to release nitrogen gas (N₂) and form reactive intermediates (e.g., nitrenes). This contrasts with 2-(2-phenylethyl)chromones, which fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 160 (chromone) .

- Carbamate Pesticides: Benomyl and related compounds degrade via hydrolysis of the carbamate group, yielding less toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.